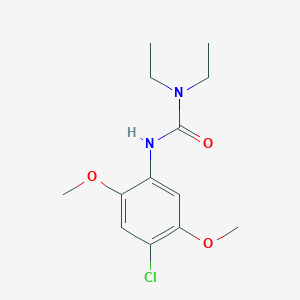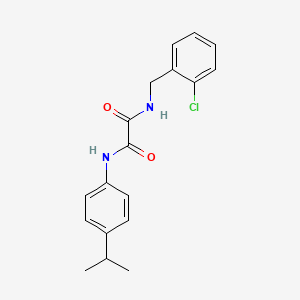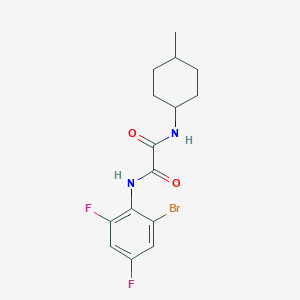![molecular formula C16H24N2O4S B4398413 N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4398413.png)
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Descripción general
Descripción
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, commonly known as CPG, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. CPG has shown promising results in various studies, making it a valuable tool for researchers in the field of biology and medicine.
Mecanismo De Acción
CPG exerts its inhibitory effects by binding to the active site of enzymes, thereby preventing their activity. The sulfonyl group of CPG interacts with the active site of enzymes, forming a covalent bond with the catalytic residue. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity.
Biochemical and Physiological Effects:
CPG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and degradation. This inhibition can lead to the prevention of various diseases, including cancer and arthritis. CPG has also been shown to inhibit the activity of cysteine proteases, which are involved in various biological processes, including apoptosis and antigen processing. In addition, CPG has been shown to inhibit the growth of cancer cells and promote the differentiation of stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPG has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It can be used to study the activity of various enzymes, including MMPs and cysteine proteases. CPG can also be used to study the effects of enzyme inhibition on various biological processes, including tissue remodeling, apoptosis, and antigen processing.
However, there are some limitations to using CPG in lab experiments. CPG is a small molecule inhibitor that can have off-target effects. It can also be difficult to determine the optimal concentration of CPG to use in experiments. In addition, the effects of CPG on different cell types and tissues may vary, making it important to conduct experiments in a variety of contexts.
Direcciones Futuras
There are several future directions for the study of CPG. One potential direction is to study the effects of CPG on different cell types and tissues. This could help to determine the optimal concentration of CPG to use in experiments and to identify potential off-target effects. Another potential direction is to study the effects of CPG on different diseases, including cancer and arthritis. This could help to identify potential therapeutic applications for CPG. Finally, future studies could focus on developing new inhibitors based on the structure of CPG, which could have improved efficacy and specificity.
Conclusion:
In conclusion, N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, or CPG, is a small molecule inhibitor that has shown promising results in various studies. It has been shown to inhibit the activity of various enzymes, including MMPs and cysteine proteases, and to have various biochemical and physiological effects. While there are some limitations to using CPG in lab experiments, it remains a valuable tool for researchers in the field of biology and medicine. Future studies could focus on developing new inhibitors based on the structure of CPG and on studying the effects of CPG on different cell types and diseases.
Aplicaciones Científicas De Investigación
CPG has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs), a family of enzymes that are involved in tissue remodeling and degradation. CPG has also been shown to inhibit the activity of cysteine proteases, which are involved in various biological processes, including apoptosis and antigen processing. In addition, CPG has been shown to inhibit the growth of cancer cells and promote the differentiation of stem cells.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-18(12-16(19)17-13-6-4-5-7-13)23(20,21)15-10-8-14(22-2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZPZRFLFBOFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4398330.png)
![N-(3,5-difluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B4398334.png)
![5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4398350.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol](/img/structure/B4398352.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398357.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4398363.png)
![ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4398364.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4398388.png)



![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B4398419.png)
![1-allyl-2-[(phenylthio)methyl]-1H-benzimidazole](/img/structure/B4398433.png)